![molecular formula C11H20N4O B13524182 2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide](/img/structure/B13524182.png)
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide
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Overview
Description
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide is a chemical compound with a complex structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide typically involves multiple steps. One common method includes the reaction of 2-methyl-1H-imidazole with ethylamine under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an imidazole derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound .
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can interact with active sites in proteins, influencing their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: This compound also contains an imidazole ring and has similar chemical properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: Another compound with an imidazole ring, used in different applications.
Uniqueness
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide is unique due to its specific structure, which includes both an ethylamino group and a methyl group attached to the imidazole ring. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical and biological properties .
Biological Activity
2-(Ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N4, with a molecular weight of 196.26 g/mol. The structure includes an ethylamino group, a methyl group, and an imidazole ring, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-1H-imidazole with ethylamine and a suitable butanamide precursor. The synthetic pathway is essential for producing derivatives that may enhance biological activity or selectivity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has shown potential as a modulator of serotonin receptors, particularly the 5HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions.
- Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative activity against certain cancer cell lines, suggesting a role in cancer therapy.
Case Studies
- Serotonin Receptor Interaction : A study evaluated the efficacy of the compound in enhancing 5HT4 receptor activity in vitro. Results demonstrated a significant increase in receptor activation compared to control groups, indicating potential therapeutic applications in treating gastrointestinal disorders.
- Anticancer Activity : In a recent investigation, derivatives of this compound were tested against human cancer cell lines. The results indicated that certain modifications to the imidazole ring improved selectivity and potency against breast cancer cells.
Data Tables
Research Findings
Recent findings suggest that modifications to the imidazole moiety can significantly enhance the biological profile of this compound. For example, substituents on the imidazole ring have been linked to improved receptor selectivity and reduced side effects.
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-(2-methylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-14-11(3,10(12)16)5-7-15-8-6-13-9(15)2/h6,8,14H,4-5,7H2,1-3H3,(H2,12,16) |
InChI Key |
MTIQUSIQNJAJKO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=CN=C1C)C(=O)N |
Origin of Product |
United States |
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